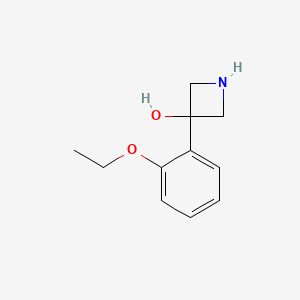
3-(2-Ethoxyphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the azetidine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) is commonly used for the oxidative removal of the ethoxyphenyl group.
Reduction: Sodium hydride (NaH) can be used for the reduction of certain functional groups in the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative removal of the ethoxyphenyl group yields N-unsubstituted β-lactams .
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)azetidin-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)azetidin-3-ol
- 3-(2-Propoxyphenyl)azetidin-3-ol
- 3-(2-Butoxyphenyl)azetidin-3-ol
Uniqueness
3-(2-Ethoxyphenyl)azetidin-3-ol is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds . The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-10-6-4-3-5-9(10)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
Clé InChI |
SBCIAXLKAQRNIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


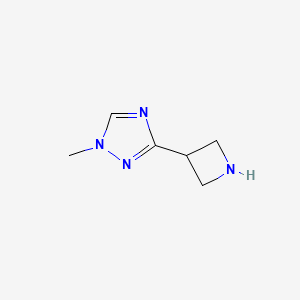
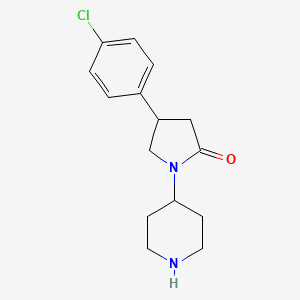
![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)
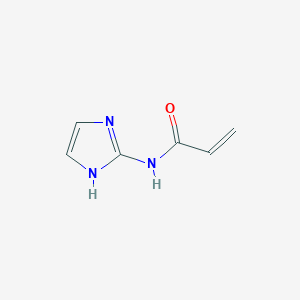
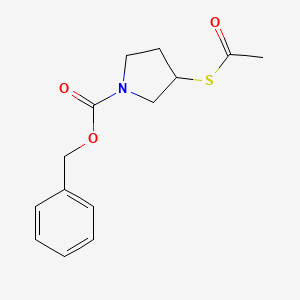
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
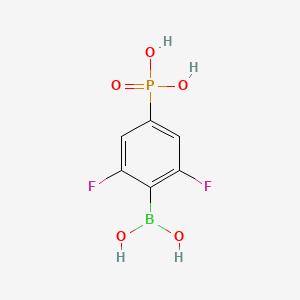

![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
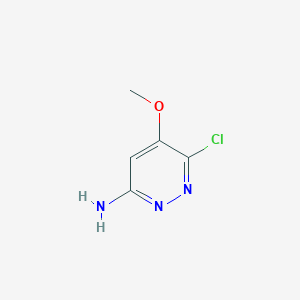
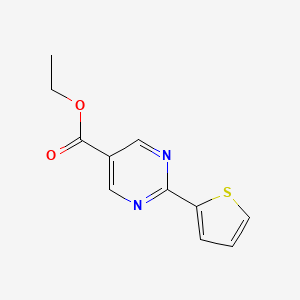
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
